molecular formula C15H17N3O2S B12180247 2-methyl-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]phthalazin-1(2H)-one

2-methyl-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]phthalazin-1(2H)-one

Cat. No.: B12180247
M. Wt: 303.4 g/mol
InChI Key: JKWNULSHWPXVMG-UHFFFAOYSA-N
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Description

2-methyl-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]phthalazin-1(2H)-one is a complex organic compound with a unique structure that includes a phthalazinone core, a thiomorpholine ring, and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]phthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced through a nucleophilic substitution reaction, where a suitable thiomorpholine derivative reacts with the phthalazinone intermediate.

    Methylation: The final step involves the methylation of the phthalazinone-thiomorpholine intermediate using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiomorpholine derivatives.

    Substitution: Substituted thiomorpholine derivatives with various functional groups.

Scientific Research Applications

2-methyl-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]phthalazin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

2-methyl-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]phthalazin-1(2H)-one can be compared with other similar compounds, such as:

    4-methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)-benzenesulfonamide: Shares the thiomorpholine ring but differs in the core structure and functional groups.

    5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Contains a different core structure but has similar functional groups.

The uniqueness of this compound lies in its specific combination of the phthalazinone core and thiomorpholine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

2-methyl-4-(2-oxo-2-thiomorpholin-4-ylethyl)phthalazin-1-one

InChI

InChI=1S/C15H17N3O2S/c1-17-15(20)12-5-3-2-4-11(12)13(16-17)10-14(19)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3

InChI Key

JKWNULSHWPXVMG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCSCC3

Origin of Product

United States

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